1,3-benzoxazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-benzoxazole-5-sulfonyl chloride is a chemical compound with the molecular formula C7H4ClNO4S and a molecular weight of 233.63 g/mol . It is a derivative of benzoxazole, a bicyclic compound consisting of a benzene ring fused to an oxazole ring. This compound is known for its reactivity and is used in various chemical reactions and applications.
Mechanism of Action
Target of Action
5-Benzoxazolesulfonyl chloride, a derivative of benzoxazole, is known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Mode of Action
Benzoxazole derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties . These activities suggest that 5-Benzoxazolesulfonyl chloride may interact with its targets in a similar manner, leading to changes in cellular processes.
Pharmacokinetics
Benzoxazole derivatives are known to exhibit a favourable pharmacokinetic profile with excellent bioavailability and good tissue and organ penetration . This suggests that 5-Benzoxazolesulfonyl chloride may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.
Result of Action
Given the wide range of biological activities exhibited by benzoxazole derivatives, it is likely that 5-benzoxazolesulfonyl chloride may also have significant effects at the molecular and cellular levels .
Action Environment
It is known that the synthesis of benzoxazole derivatives can be influenced by various reaction conditions and catalysts . This suggests that environmental factors could potentially influence the action and efficacy of 5-Benzoxazolesulfonyl chloride.
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been reported to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, and anticancer activities
Cellular Effects
Benzoxazole derivatives have been shown to have significant effects on human prostate (DU145) and breast cancer (MCF-7) cell lines
Metabolic Pathways
Benzoxazole derivatives have been shown to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-benzoxazole-5-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 2-aminophenol with benzoyl chloride under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures . Another method involves the use of sulfonyl chlorides in the presence of a base to introduce the sulfonyl chloride group onto the benzoxazole ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include steps such as purification and crystallization to obtain the compound in high purity. The reaction conditions are optimized to ensure high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-benzoxazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
1,3-benzoxazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound, which lacks the sulfonyl chloride group.
Benzoxazolesulfonamide: A derivative where the sulfonyl chloride group is replaced with a sulfonamide group.
Benzoxazolesulfonate: A derivative where the sulfonyl chloride group is replaced with a sulfonate ester.
Uniqueness
1,3-benzoxazole-5-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable reagent in organic synthesis and various scientific applications .
Properties
IUPAC Name |
1,3-benzoxazole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3S/c8-13(10,11)5-1-2-7-6(3-5)9-4-12-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDQKPFOXIGKSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)N=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427173-25-8 |
Source
|
Record name | 1,3-benzoxazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.